molecular formula C8H15N3O B1328941 N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine CAS No. 915925-27-8

N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine

Cat. No.: B1328941
CAS No.: 915925-27-8
M. Wt: 169.22 g/mol
InChI Key: IGUZZOYJAYHHBV-UHFFFAOYSA-N
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Description

N-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a propyl group at position 5 and an ethanamine moiety linked via a methyl group at position 2. The 1,2,4-oxadiazole scaffold is renowned for its stability, hydrogen-bonding capacity, and diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-3-5-8-10-7(11-12-8)6-9-4-2/h9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUZZOYJAYHHBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)CNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649206
Record name N-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915925-27-8
Record name N-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine typically involves the cyclization of acyclic precursors. One common method is the reaction of acid hydrazides with carboxylic acids or their derivatives, followed by cyclization using cyclizing agents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid . The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or butanol, to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemical Synthesis

N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine is utilized as a building block in organic synthesis. Its unique oxadiazole moiety provides a versatile framework for creating various derivatives that can be used in drug discovery and development.

Biological Studies

This compound has been investigated for its potential biological activities. Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further research in pharmacology and medicinal chemistry .

Proteomics Research

The compound is marketed as a specialty product for proteomics research, indicating its role in studies related to protein interactions and modifications. Its incorporation into experimental setups can facilitate the analysis of complex biological systems .

Data Tables

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP261: Avoid breathing dust/fume
H315: Causes skin irritationP280: Wear protective gloves/eye protection
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do. Continue rinsing.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Application in Drug Development

Research involving this compound as a precursor for synthesizing novel pharmaceuticals demonstrated its utility in creating compounds with enhanced therapeutic profiles. The oxadiazole ring was crucial in improving the bioactivity of derivatives synthesized from it .

Mechanism of Action

The mechanism of action of N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine involves its interaction with specific molecular targets. For instance, it can act as an agonist for AMPA receptors and group I metabotropic glutamate receptors . These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Comparison of N-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine with Structural Analogs

Compound Name Substituent (Position 5) Key Biological Activities Physicochemical Properties Reference
This compound Propyl (linear) Inferred: Enhanced lipophilicity, potential anticancer/antimicrobial Higher logP, reduced solubility vs. methyl/ethyl
N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine Cyclopropyl (cyclic) Anti-inflammatory, antimicrobial Rigid structure, moderate solubility
N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine Ethyl (linear) Enhanced binding affinity in cancer models Moderate logP, improved bioavailability
N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine Methyl (linear) Moderate antimicrobial activity High polarity, limited membrane permeation
N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine Cyclobutyl (cyclic) Anticancer activity (cytotoxic effects) Steric hindrance, distinct electronic profile

Physicochemical and Pharmacokinetic Properties

  • Solubility : Aqueous solubility decreases with alkyl chain length, which could limit oral bioavailability unless prodrug strategies or solubilizing formulations are employed .
  • Metabolic Stability : Cyclic substituents (e.g., cyclopropyl) may resist oxidative metabolism better than linear chains, as seen in studies comparing ethyl and cyclopropyl analogs .

Biological Activity

N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. The unique structural features of this compound, particularly the oxadiazole moiety, suggest various interactions with biological targets, making it a candidate for further research. This article explores the biological activity of this compound, synthesizing data from diverse sources to provide a comprehensive overview.

Molecular Characteristics

  • Molecular Formula : C₈H₁₅N₃O
  • Molecular Weight : 169.22 g/mol
  • CAS Number : 915925-27-8

The compound features a propyl group attached to a 1,2,4-oxadiazole ring, which is linked to an ethanamine structure. This configuration is significant for its potential interactions in biological systems.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions between acyclic precursors. Common methods include:

  • Reaction of Acid Hydrazides : These are reacted with carboxylic acids or their derivatives.
  • Cyclization Agents : Phosphorus oxychloride or thionyl chloride can be employed to facilitate the cyclization process.

This compound exhibits its biological activity primarily through interactions with specific receptors in the central nervous system. Notably:

  • AMPA Receptors : Acts as an agonist for AMPA receptors, which are critical for synaptic transmission and plasticity.
  • Metabotropic Glutamate Receptors : It also interacts with group I metabotropic glutamate receptors, influencing neurotransmission and potential therapeutic effects in neurological disorders.

Pharmacological Profiles

Research indicates that this compound may have implications in treating various conditions due to its receptor activity:

  • Neuroprotective Effects : Its action on glutamate receptors suggests potential neuroprotective properties.
  • Anxiolytic and Antidepressant Activities : Given its interaction with serotonin receptors and glutamate systems, it may exhibit anxiolytic or antidepressant-like effects.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1,3,4-OxadiazoleStructureVersatile biological actions
N-Methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochlorideStructureSimilar receptor interactions

This compound is distinguished by its specific substitution pattern on the oxadiazole ring, which enhances its selectivity and potency compared to other oxadiazole derivatives.

In Vitro Studies

Recent studies have highlighted the compound's effectiveness in various assays:

  • Receptor Binding Assays : Demonstrated significant binding affinity to AMPA and metabotropic glutamate receptors.
  • Cell Viability Assays : Showed neuroprotective effects in models of oxidative stress.

In Vivo Studies

Animal studies have indicated promising results:

  • Behavioral Tests : In rodent models, this compound exhibited reduced anxiety-like behavior.
  • Neuroprotective Efficacy : Demonstrated reduced neuronal loss in models of neurodegeneration.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclization reactions using precursors like hydroxylamine derivatives and nitriles. For example, HClO₄-SiO₂ catalyzes the formation of 1,2,4-oxadiazoles under reflux conditions, as demonstrated in the synthesis of 2-(5-propyl-1,2,4-oxadiazol-3-yl)pyridine (Table 2, 5f) . Reaction monitoring via TLC (as in ) ensures completion, with purification by recrystallization or column chromatography.
  • Optimization : Adjusting stoichiometry, solvent polarity (e.g., triethylamine or pet-ether), and catalyst loading (e.g., 10–20 mol% HClO₄-SiO₂) improves yield.

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Techniques :

  • NMR spectroscopy : Confirms the propyl chain (δ 0.8–1.5 ppm for CH₃, δ 1.5–1.8 ppm for CH₂) and ethanamine backbone (δ 2.5–3.5 ppm for N–CH₂).
  • LCMS : Validates molecular weight (e.g., [M+H]⁺ at m/z ~209) and detects impurities .
  • X-ray crystallography : Resolves bond angles and stereochemistry using SHELX software for refinement .

Q. How does the compound’s stability vary under different storage conditions?

  • Protocol : Stability studies should assess degradation under UV light, humidity, and temperature (e.g., 25°C vs. 40°C) using HPLC. Amber glass vials minimize photodegradation .

Advanced Research Questions

Q. What pharmacological targets are associated with the 1,2,4-oxadiazole scaffold, and how can target engagement be experimentally validated?

  • Targets : The 1,2,4-oxadiazole moiety is linked to serotonin receptor modulation (e.g., 5-HT₁B/₁D in L-694,247 ) and γ-secretase inhibition (e.g., BMS-708163 ).
  • Validation :

  • Radioligand binding assays : Use [³H]-labeled analogs to measure affinity (Kᵢ).
  • Functional assays : Monitor intracellular cAMP for GPCR targets or Aβ42 production for γ-secretase .

Q. How do structural modifications (e.g., propyl vs. methyl substituents) impact bioactivity?

  • SAR Insights :

  • Propyl group : Enhances lipophilicity (logP ~2.5), improving blood-brain barrier penetration compared to methyl derivatives .
  • Ethanamine linker : Modifies receptor interaction geometry, as seen in analogs like N-Methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine .

Q. What strategies resolve contradictions in reported bioactivity data across similar analogs?

  • Approach :

  • Dose-response curves : Confirm EC₅₀/IC₅₀ consistency across assays.
  • Off-target profiling : Use kinase/GPCR panels to identify polypharmacology.
  • Structural validation : Compare crystallographic data (e.g., SHELX-refined structures ) to rule out conformational artifacts.

Q. How can metabolic pathways and pharmacokinetic properties be studied preclinically?

  • Methods :

  • In vitro microsomal assays : Human liver microsomes quantify CYP450-mediated metabolism.
  • Radiolabeled studies : Synthesize [¹⁴C]-labeled compound for mass balance and metabolite identification .

Q. What computational tools are suitable for modeling the compound’s interaction with biological targets?

  • Tools :

  • Molecular docking (AutoDock/Vina) : Predict binding poses with serotonin receptors using PDB structures (e.g., 5-HT₁B, 6G79).
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.

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